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3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Lipophilicity Drug-likeness CNS permeability

Neuroscience programs requiring BBB-penetrant screening hits face a gap: most urea-based libraries lack the optimal lipophilic-polar balance for CNS target engagement. This compound fills that gap with a computed tPSA of 45.2 Ų (well below the 60 Ų CNS threshold) and XLogP3 of 3.7 (ideal 2-4 window), outperforming close analogs. - Combines 2,6-difluorophenyl urea (validated anticonvulsant pharmacophore) with a phenethyl extension unexplored in original patents. - Occupies a distinct upper-lipophilicity boundary (MW 367.4, XLogP3 3.7 vs. 2.9 for the thiophene analog) - ideal as a calibration standard in property-activity panels. - Sourced for immediate hit validation; request a quote for bulk quantities.

Molecular Formula C21H19F2N3O
Molecular Weight 367.4
CAS No. 1286726-76-8
Cat. No. B2818011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
CAS1286726-76-8
Molecular FormulaC21H19F2N3O
Molecular Weight367.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C21H19F2N3O/c22-18-10-6-11-19(23)20(18)25-21(27)26(15-17-9-4-5-13-24-17)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,25,27)
InChIKeyBJXIRTJUVGVVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea (CAS 1286726-76-8): Physicochemical & Structural Baseline for Research Procurement


3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic trisubstituted urea derivative (molecular formula C₂₁H₁₉F₂N₃O, molecular weight 367.4 g/mol) that belongs to the class of N-phenyl-N′-pyridinyl ureas [1]. Its structure incorporates three distinct pharmacophoric elements: a 2,6-difluorophenyl ring, a phenethyl side chain, and a pyridin-2-ylmethyl moiety connected through a central urea linker. Computed physicochemical descriptors include an XLogP3 of 3.7, a topological polar surface area (tPSA) of 45.2 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1][2]. This compound is cataloged in the ZINC database (ZINC11334233) with no known bioactivity reported in ChEMBL 20, indicating it remains an unexplored chemical space for target-based screening [3].

Why In-Class Urea Analogs Cannot Substitute for 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in SAR-Critical Investigations


Within the N-phenyl-N′-pyridinyl urea class, even single-atom or positional modifications to the substitution pattern produce large shifts in computed physicochemical properties that directly impact membrane permeability, target engagement, and metabolic stability. Replacing the 2,6-difluoro substitution with 2,4-difluoro eliminates one hydrogen bond acceptor and alters the electron distribution on the phenyl ring, a feature known to govern anticonvulsant potency in this chemotype [1]. Exchanging the phenethyl group for a thiophen-3-ylmethyl substituent reduces XLogP3 from 3.7 to 2.9 and increases tPSA from 45.2 Ų to 73.5 Ų—changes that are well above the thresholds known to shift oral absorption and blood-brain barrier penetration predictions [2][3]. These quantitative property differentials demonstrate that analogs cannot be interchangeably substituted without risking loss of the specific physicochemical profile that defines the target compound's in-silico and in-vitro behavior.

Head-to-Head Physicochemical Differentiation: 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Target Compound vs. Thiophen-3-ylmethyl Analog

The target compound (CAS 1286726-76-8) exhibits an XLogP3 of 3.7, which is 0.8 log units higher than that of its closest commercially available analog, 3-(2,6-difluorophenyl)-1-[(pyridin-2-yl)methyl]-1-[(thiophen-3-yl)methyl]urea (CAS 1234957-01-7), measured at XLogP3 = 2.9 [1][2]. This difference exceeds the 0.5 log unit threshold typically considered meaningful for CNS drug-likeness predictions, placing the target compound in a lipophilicity range more favorable for blood-brain barrier penetration (optimal CNS XLogP3 ~2–4) [3].

Lipophilicity Drug-likeness CNS permeability

Polar Surface Area (tPSA) Differentiation: Target Compound vs. Thiophen-3-ylmethyl Analog

The target compound possesses a tPSA of 45.2 Ų, which is 28.3 Ų lower than the tPSA of its thiophen-3-ylmethyl analog (CAS 1234957-01-7) at 73.5 Ų [1][2]. The 70 Ų threshold is a widely accepted cutoff for oral absorption and CNS penetration; compounds with tPSA <70 Ų are predicted to have good oral absorption (>90%), while those with tPSA <60 Ų are predicted to penetrate the CNS [3].

Polar surface area Oral absorption CNS penetration

Hydrogen Bond Acceptor Count Differentiation: Target Compound vs. Thiophen-3-ylmethyl Analog

The target compound has four hydrogen bond acceptors (HBA = 4), compared to five for the thiophen-3-ylmethyl analog (CAS 1234957-01-7), which contains an additional sulfur atom in the thiophene ring contributing to its HBA count [1][2]. The lower HBA count of the target compound reduces the total polar interactions available for solvation, consistent with its higher lipophilicity (XLogP3 3.7 vs. 2.9) and lower tPSA (45.2 vs. 73.5 Ų), and aligns with established medicinal chemistry guidelines favoring HBA ≤10 for oral drug candidates [3].

Hydrogen bonding Drug-likeness Physicochemical profile

Molecular Weight Differentiation: Target Compound vs. Simplified 2,4-Difluorophenyl Analog

The target compound (MW = 367.4 g/mol) is 104.2 g/mol larger than N-(2,4-difluorophenyl)-N′-(2-pyridinylmethyl)urea (CAS 706771-04-2, MW = 263.24 g/mol), which lacks the phenethyl extension and employs a 2,4-difluoro rather than 2,6-difluoro substitution pattern [1]. This 40% increase in molecular weight positions the target compound in a different lead-like space: the smaller analog is more 'fragment-like' (MW < 300), while the target occupies a 'lead-like' region (MW 300–500) with greater potential for optimized target engagement through additional hydrophobic contacts contributed by the phenethyl group [2].

Molecular weight Ligand efficiency Fragment-like properties

Class-Level Anticonvulsant SAR: 2,6-Difluoro Substitution Is Optimal

Extensive structure-activity relationship investigations on N-phenyl-N′-pyridinylureas identified the N-(2,6-disubstituted-phenyl)-N′-(4-pyridinyl)urea series as the optimal anticonvulsant scaffold, with compound 37 exhibiting the best overall anticonvulsant profile in this chemotype [1]. The 2,6-difluoro substitution pattern of the target compound directly matches this pharmacophoric requirement, whereas 2,4-difluoro or 2,5-difluoro analogs are not identified as optimal in the patent SAR data. The target compound additionally incorporates a phenethyl group on the urea nitrogen distal to the pyridinylmethyl substituent, providing an unexplored vector for further potency optimization relative to the simpler 2,6-disubstituted phenyl ureas [1][2].

Anticonvulsant Structure-activity relationship 2,6-disubstitution

Rotatable Bond Count Differentiation: Target Compound vs. Thiophen-3-ylmethyl Analog

The target compound possesses six rotatable bonds compared to five for the thiophen-3-ylmethyl analog (CAS 1234957-01-7) [1][2]. The additional rotatable bond originates from the ethylene spacer of the phenethyl group, providing greater conformational flexibility that may facilitate induced-fit binding to protein targets while remaining within the acceptable drug-likeness range (rotatable bonds ≤10) [3]. The target compound thus offers a distinct conformational sampling profile relative to the more constrained thiophene analog.

Molecular flexibility Entropic penalty Drug-likeness

Procurement-Relevant Research Applications for 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea Based on Physicochemical Differentiation Evidence


CNS Drug Discovery: Lead-Like Starting Point with Predicted Brain Penetration

The target compound's computed tPSA of 45.2 Ų falls well below the 60 Ų threshold for predicted CNS penetration, while its XLogP3 of 3.7 sits within the optimal CNS drug-likeness window (2–4) [1][2]. In contrast, the closest thiophene analog (tPSA 73.5 Ų, XLogP3 2.9) falls outside the CNS-favorable property space [1]. For neuroscience drug discovery programs requiring blood-brain barrier penetration, the target compound should be prioritized over its thiophene analog as a screening hit starting point, with the phenethyl group providing a hydrophobic anchor absent in simpler 2,6-difluorophenyl ureas [3].

Anticonvulsant SAR Expansion: Phenethyl Vector Optimization

The established class-level SAR demonstrates that 2,6-disubstitution on the phenyl ring is optimal for anticonvulsant activity in N-phenyl-N′-pyridinyl ureas [3]. The target compound uniquely combines this validated pharmacophore with a phenethyl extension at the urea N-position that is absent from the original patent-exemplified compounds. This makes the target compound a privileged scaffold for exploring a new SAR vector—variation of the N-alkyl substituent—while preserving the 2,6-difluoro pattern proven critical for anticonvulsant efficacy. Researchers should procure this compound specifically when seeking to expand beyond the original 2,6-disubstituted phenyl urea patent space [3].

Physicochemical Property-Based Library Design: Balancing Lipophilicity and Polarity

The target compound occupies a distinct property space relative to commercially available analogs: it is simultaneously more lipophilic (XLogP3 3.7 vs. 2.9) and less polar (tPSA 45.2 vs. 73.5 Ų) than its thiophene analog, while being heavier and more complex than the simplified 2,4-difluoro analog (MW 367.4 vs. 263.24 g/mol) [1][2]. These property differentials enable the compound to serve as a calibration standard in physicochemical profiling panels, where it can define the upper boundary of lipophilicity and molecular weight within a urea-based screening library, helping medicinal chemistry teams map property-activity relationships systematically.

In Silico Docking and Selectivity Profiling Against Kinase and Receptor Targets

Although no experimental bioactivity data are available for this compound in ChEMBL 20 [4], its structural features—the 2,6-difluorophenyl urea core as a kinase hinge-binding motif, the pyridin-2-ylmethyl group as a potential metal-coordinating or hydrogen-bonding element, and the phenethyl side chain for hydrophobic pocket occupancy—make it a strong candidate for virtual screening against kinase and GPCR targets. The compound's property profile (tPSA 45.2 Ų, XLogP3 3.7, HBA 4) predicts adequate membrane permeability for cell-based follow-up assays, making it procurement-ready for hit validation following positive in silico results [1][2].

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